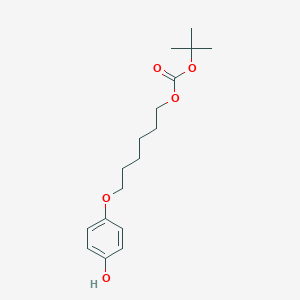

Tert-butyl (6-(4-hydroxyphenoxy)hexyl) carbonate

説明

Tert-butyl (6-(4-hydroxyphenoxy)hexyl) carbonate (CAS: 2438941-59-2) is a specialized organic compound with the molecular formula C₁₇H₂₆O₅ and a molecular mass of 310.390 g/mol . Its structure comprises a tert-butyl carbonate group connected via a six-carbon alkyl chain to a 4-hydroxyphenoxy moiety. This dual functionality—combining a hydrolytically labile carbonate ester and a phenolic hydroxyl group—renders it valuable in polymer chemistry and pharmaceutical synthesis. The compound’s stability, solubility in organic solvents, and reactivity under acidic or basic conditions make it a versatile intermediate for controlled-release systems and functionalized materials .

特性

IUPAC Name |

tert-butyl 6-(4-hydroxyphenoxy)hexyl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O5/c1-17(2,3)22-16(19)21-13-7-5-4-6-12-20-15-10-8-14(18)9-11-15/h8-11,18H,4-7,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTLMJUBBMAOBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OCCCCCCOC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the esterification of hexyl alcohol with 4-hydroxybenzoic acid followed by the tert-butylation of the resulting ester. The reaction conditions typically involve the use of strong bases or acids to facilitate the esterification and subsequent tert-butylation steps.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process that ensures high purity and yield. The process involves the use of advanced catalysts and optimized reaction conditions to achieve efficient production.

化学反応の分析

Types of Reactions: Tert-butyl (6-(4-hydroxyphenoxy)hexyl) carbonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Formation of alcohols and aldehydes.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.

Medicine: Tert-butyl (6-(4-hydroxyphenoxy)hexyl) carbonate is being explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: In the industrial sector, it is used in the production of polymers and other materials that require specific chemical properties.

作用機序

The compound exerts its effects through its interaction with molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to specific biological responses. The exact mechanism of action depends on the specific application and the molecular environment in which it is used.

類似化合物との比較

Key Observations :

- The carbonate group in the target compound is more prone to hydrolysis than the carbamate group in analogs, which offers greater stability under physiological conditions .

- The 4-hydroxyphenoxy moiety enhances solubility in polar solvents compared to purely aliphatic analogs like tert-butyl N-(6-hydroxyhexyl)carbamate .

Reactivity and Stability

- Hydrolysis : The carbonate group hydrolyzes readily under basic conditions to release CO₂ and the corresponding diol, whereas carbamates (e.g., tert-butyl N-(6-hydroxyhexyl)carbamate) require stronger acids or bases for cleavage .

- Thermal Stability : The fluorophenyl urea derivative (C₁₈H₂₈FN₃O₃) exhibits higher thermal stability (decomposition >200°C) due to aromatic and hydrogen-bonding interactions, unlike the target compound, which decomposes near 150°C .

- Radical Reactivity: 6-(4-Hydroxyphenoxy)hexyl acrylate participates in polymerization via its acrylate group, a property absent in the carbonate analog .

Key Insights :

- Fluorinated analogs (e.g., C₁₈H₂₈FN₃O₃) show promise in medicinal chemistry due to enhanced bioavailability and target binding .

生物活性

Tert-butyl (6-(4-hydroxyphenoxy)hexyl) carbonate is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C17H26O5

- Molecular Weight : 310.39 g/mol

- CAS Number : 2438941-59-2

Tert-butyl (6-(4-hydroxyphenoxy)hexyl) carbonate exhibits various biological activities, primarily attributed to its structural components. The hydroxyphenoxy group is known for its antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.

Antioxidant Activity

Research indicates that compounds with similar structures to tert-butyl (6-(4-hydroxyphenoxy)hexyl) carbonate possess significant antioxidant properties. These properties are crucial in mitigating oxidative damage in biological systems, particularly in neurodegenerative diseases.

Anti-inflammatory Effects

Studies have shown that derivatives of hydroxyphenolic compounds can reduce inflammatory markers such as TNF-α and IL-6 in cell cultures. This suggests that tert-butyl (6-(4-hydroxyphenoxy)hexyl) carbonate may exert anti-inflammatory effects, potentially useful in conditions like Alzheimer's disease where inflammation plays a critical role .

Case Studies

-

Neuroprotective Effects :

A study focused on the neuroprotective effects of similar compounds demonstrated a reduction in amyloid-beta-induced toxicity in astrocytes. The treatment with these compounds led to decreased levels of inflammatory cytokines, indicating a potential therapeutic role in Alzheimer's disease . -

Antimicrobial Activity :

Compounds with hydroxyphenolic structures have been tested for antimicrobial efficacy. For instance, derivatives showed enhanced activity against various bacterial strains, suggesting that tert-butyl (6-(4-hydroxyphenoxy)hexyl) carbonate might also possess similar antimicrobial properties .

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress and protects cells | |

| Anti-inflammatory | Decreases TNF-α and IL-6 levels | |

| Antimicrobial | Effective against various bacterial strains |

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of phenolic compounds. The presence of the tert-butyl group and the hydroxyphenoxy moiety is particularly significant for increasing solubility and bioavailability, which are critical for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。